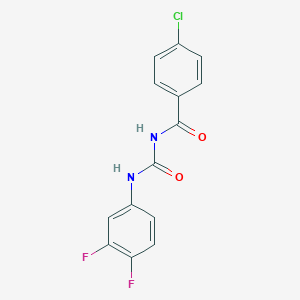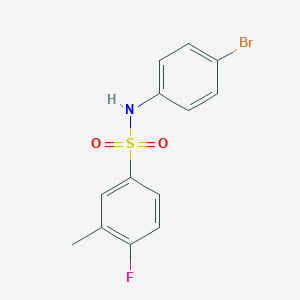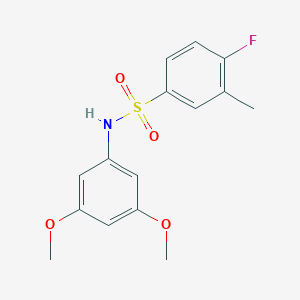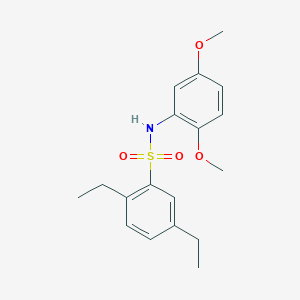![molecular formula C21H15F3N4O2S B284285 N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284285.png)
N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PF-06463922 and belongs to the class of kinase inhibitors.
Mechanism of Action
PF-06463922 exerts its pharmacological effects by selectively inhibiting the activity of MAP4K4. This leads to the suppression of pro-inflammatory cytokine production and the modulation of immune cell function. The inhibition of MAP4K4 also results in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
PF-06463922 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also modulates the function of immune cells such as T cells, B cells, and dendritic cells. In addition, PF-06463922 has been found to inhibit tumor growth and metastasis in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of PF-06463922 is its specificity towards MAP4K4, which makes it a valuable tool for studying the role of this kinase in various diseases. However, one of the limitations of PF-06463922 is its low solubility in water, which can make it challenging to work with in some experimental settings.
Future Directions
There are several future directions for research on PF-06463922. One potential area of investigation is the development of more soluble analogs of this compound. Another area of interest is the identification of biomarkers that can predict the response to PF-06463922 treatment in different diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of PF-06463922 in different cell types and disease models.
Synthesis Methods
The synthesis of PF-06463922 involves a multi-step process that includes the reaction of 4-cyanophenylboronic acid with 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to a Suzuki coupling reaction with 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinylboronic acid to yield the final product.
Scientific Research Applications
PF-06463922 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to be a potent inhibitor of the protein kinase called MAP4K4, which plays a crucial role in the regulation of immune responses and inflammation.
properties
Molecular Formula |
C21H15F3N4O2S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F3N4O2S/c1-30-16-8-4-14(5-9-16)17-10-18(21(22,23)24)28-20(27-17)31-12-19(29)26-15-6-2-13(11-25)3-7-15/h2-10H,12H2,1H3,(H,26,29) |
InChI Key |
OVZITTFMYNVOBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)



![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)